N-[2-(4-Ethoxyphenyl)ethyl]-2-[[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methyl]sulfinyl]acetamide
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Overview
Description
N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methanesulfinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methanesulfinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding simpler derivatives.
Substitution: The ethoxyphenyl and oxazole groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group can yield sulfone derivatives, while substitution reactions can produce a wide range of compounds with different functional groups.
Scientific Research Applications
N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine: A benzimidazole derivative with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar aromatic structure and functional groups.
Uniqueness
N-[2-(4-ETHOXYPHENYL)ETHYL]-2-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHANESULFINYL}ACETAMIDE is unique due to its combination of an ethoxyphenyl group, a methanesulfinyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
1015870-81-1 |
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Molecular Formula |
C24H28N2O4S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)ethyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-4-29-21-11-7-19(8-12-21)13-14-25-23(27)16-31(28)15-22-18(3)30-24(26-22)20-9-5-17(2)6-10-20/h5-12H,4,13-16H2,1-3H3,(H,25,27) |
InChI Key |
ZQAOKFWUCKLBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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